

## Spectroscopic and Synthetic Profile of N-Boc-3-Chloropropylamine: A Technical Guide

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Compound of Interest		
Compound Name:	N-Boc-3-Chloropropylamine	
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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc- 3-chloropropylamine**, a key building block in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, tabulated spectroscopic data, and a workflow visualization for its characterization.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **N-Boc-3-chloropropylamine** (tert-butyl (3-chloropropyl)carbamate), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: <sup>1</sup>H NMR Spectroscopic Data

- Multiplicity	Integration	Assignment
Singlet	1H	-NH
Triplet	2H	-CH <sub>2</sub> -Cl
Quartet	2H	-NH-CH2-
Quintet	2H	-CH2-CH2-CH2-
Singlet	9Н	-С(СНз)з
	Singlet  Triplet  Quartet  Quintet	Singlet 1H  Triplet 2H  Quartet 2H  Quintet 2H



Solvent: CDCl<sub>3</sub>. The chemical shifts are similar to the bromo-analog.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
155.9	C=O (carbamate)
79.5	-C(CH <sub>3</sub> )3
44.9	-CH <sub>2</sub> -Cl
40.8	-NH-CH <sub>2</sub> -
35.2	-CH2-CH2-CH2-
28.4	-C(CH <sub>3</sub> )3

Solvent: CDCl<sub>3</sub>. The chemical shifts are similar to the bromo-analog.

**Table 3: IR Spectroscopic Data** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3340	Strong, Broad	N-H Stretch
~2970	Strong	C-H Stretch (aliphatic)
~1690	Strong	C=O Stretch (carbamate)
~1520	Strong	N-H Bend (Amide II)
~1165	Strong	C-O Stretch
~730	Medium	C-Cl Stretch

**Table 4: Mass Spectrometry Data** 



m/z	Relative Intensity (%)	Assignment
193.09	Moderate	[M] <sup>+</sup> (Molecular Ion for <sup>35</sup> Cl isotope)
195.09	Low	[M+2] <sup>+</sup> (Molecular Ion for <sup>37</sup> Cl isotope)
138.12	High	[M - C4H9] <sup>+</sup>
94.06	High	[M - Boc] <sup>+</sup>
57.07	Very High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)

# Experimental Protocols Synthesis of N-Boc-3-Chloropropylamine

#### Materials:

- 3-Chloropropylamine hydrochloride
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (Et₃N)
- Dichloromethane (CH2Cl2)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

• To a stirred solution of 3-chloropropylamine hydrochloride (1 equivalent) in dichloromethane, triethylamine (2.2 equivalents) is added at 0 °C.



- Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in dichloromethane is added dropwise to the reaction mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification is achieved by flash column chromatography on silica gel using a mixture of ethyl
  acetate and hexane as the eluent.

## **Spectroscopic Characterization**

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample is analyzed as a thin film or as a KBr pellet.
- Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI)
  mass spectrometer.

## **Workflow and Data Analysis**

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **N-Boc-3-chloropropylamine**.





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Synthesis and Spectroscopic Analysis Workflow.

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